2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
The compound 2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a hybrid heterocyclic molecule featuring a benzyl-indole-thio moiety linked to a dihydropyrazolyl-ethanone scaffold substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups. Structural analogs from the literature (e.g., pyrazole-thiophene hybrids) are used for comparative analysis .
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O3S2/c1-37-28-15-8-13-24(32(28)38-2)27-18-25(29-16-9-17-39-29)33-35(27)31(36)21-40-30-20-34(19-22-10-4-3-5-11-22)26-14-7-6-12-23(26)30/h3-17,20,27H,18-19,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZCBMYEMPZICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that incorporates both indole and pyrazole moieties. Its unique structure suggests potential biological activities that warrant detailed exploration.
Structural Overview
The compound features:
- Indole moiety : Known for its diverse biological interactions.
- Thioether functional group : May enhance pharmacological properties.
- Pyrazole component : Associated with various biological activities, including anti-inflammatory and anticancer effects.
Antimicrobial Properties
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For example, benzothioate derivatives have demonstrated effectiveness against various pathogenic bacteria, suggesting that the thioether group may contribute to this activity .
Anticancer Effects
Research has shown that indole derivatives can interact with multiple biological receptors and enzymes, modulating their activities. The compound's structure may allow it to inhibit cancer cell proliferation by targeting specific pathways related to tumor growth .
Anti-inflammatory Activity
Compounds containing both indole and thioether groups have been linked to anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .
The precise mechanism of action for this compound remains to be fully elucidated. However, molecular docking studies suggest potential interactions with key proteins involved in cellular signaling and growth processes, such as:
- Tyrosine kinases : Involved in cell signaling pathways.
- Enzymes related to microbial growth : Potential targets for antimicrobial action.
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of indole derivatives, compounds similar to the target molecule were evaluated for their ability to inhibit cancer cell lines. Results indicated a notable reduction in cell viability at concentrations as low as 10 µM, highlighting the potential of such compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of thioether-containing compounds against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 31.25 µg/mL, comparable to standard antibiotics, suggesting robust antibacterial properties .
Comparative Analysis
To better understand the biological activity of This compound , it is useful to compare it with other structurally similar compounds:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of benzyl-indole-thio , 2,3-dimethoxyphenyl , and thiophen-2-yl substituents. Comparable compounds in the evidence include:
Key Comparisons :
- Substituent Effects : The 2,3-dimethoxyphenyl group in the target compound may enhance electron-donating properties compared to the p-tolyl group in IIa or the fluorophenyl group in Compound 12 .
- Thiophene vs.
- Dihydropyrazole Core: This scaffold is shared with IIa and Compound 12 , but the target’s ethanone linkage differs from the methanone groups in Compound 33 .
Q & A
Basic Research Questions
Q. What multi-step synthesis routes are recommended for this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condensation of 1-benzyl-1H-indole-3-thiol with a 1,4-dicarbonyl intermediate under acidic/basic conditions to form the thioether linkage .
- Step 2 : Cyclization using hydrazine hydrate in glacial acetic acid to form the dihydro-pyrazole ring. Temperature control (70–80°C) and reaction time (4–6 hours) are critical for yield optimization .
- Step 3 : Introduce the 2,3-dimethoxyphenyl group via nucleophilic substitution, using catalysts like phosphorus pentasulfide (PS) for sulfur incorporation .
- Purification : Recrystallization from ethanol/chloroform mixtures (4:1) improves purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Key Techniques :
- NMR Spectroscopy : Focus on H and C NMR to confirm the thiophen-2-yl (δ 6.8–7.2 ppm) and dihydro-pyrazole (δ 3.2–4.0 ppm) moieties .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm) and thioether (C-S stretch at ~600 cm) groups .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Approach :
- Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, leveraging the indole moiety’s known interaction with DNA topoisomerases .
Advanced Research Questions
Q. How do substituent variations on the dihydro-pyrazole ring impact bioactivity?
- SAR Strategy :
- Substitution : Replace the 2,3-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to evaluate changes in receptor binding .
- Data Analysis : Compare IC values across analogs to identify trends. For example, methoxy groups enhance lipophilicity, potentially improving blood-brain barrier penetration .
Q. What computational parameters are critical for docking studies?
- Modeling Protocol :
- Target Selection : Prioritize receptors with known indole/thiophene interactions (e.g., serotonin receptors, kinase enzymes) .
- Docking Software : Use AutoDock Vina with parameters adjusted for π-π stacking (e.g., grid box centered on aromatic residues) and hydrogen bonding (e.g., ASP/Glu side chains) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC data to refine models .
Q. How can synthetic impurities or polymorphs affect bioactivity data?
- Resolution Strategies :
- Byproduct Identification : Use HPLC-MS to detect intermediates (e.g., uncyclized hydrazones) and optimize reaction stoichiometry to minimize their formation .
- Polymorph Screening : Perform X-ray crystallography (as in ) to identify crystal forms, then correlate solubility/bioavailability differences with in vivo results .
Q. What experimental design adjustments address variability in bioactivity data?
- Recommendations :
- Sample Replication : Synthesize ≥3 independent batches to assess batch-to-batch variability .
- Matrix Stabilization : For in vitro assays, add antioxidants (e.g., ascorbic acid) or use continuous cooling to prevent compound degradation during long-term testing .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities?
- Root Causes :
- Synthetic Route Differences : Alternative pathways (e.g., using PS vs. Lawesson’s reagent) may yield varying impurity profiles, altering bioactivity .
- Assay Conditions : Variability in cell culture media (e.g., serum concentration) can modulate compound uptake. Standardize protocols across labs .
Methodological Tables
| Biological Assay | Key Readout | Structural Relevance | Reference |
|---|---|---|---|
| MTT (HeLa cells) | IC = 12.5 µM | Indole-DNA intercalation | |
| Antimicrobial MIC | 8 µg/mL (vs. S. aureus) | Thiophene membrane disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
